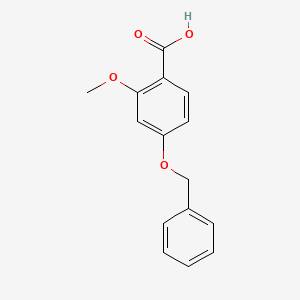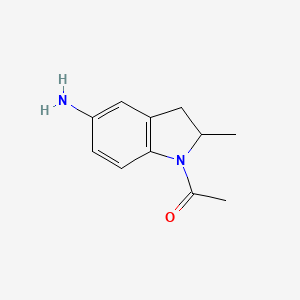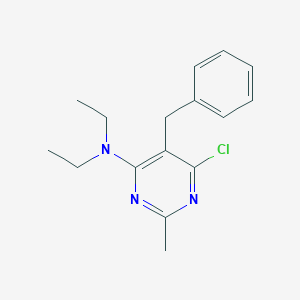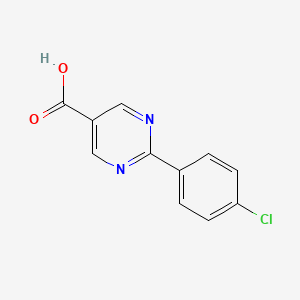
2-(4-氯苯基)嘧啶-5-羧酸
描述
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their potential pharmacological properties, particularly as anticancer agents. The presence of a chlorophenyl group attached to the pyrimidine ring is a common structural motif in these molecules, which can influence their binding to biological targets and their overall bioactivity .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves a one-pot ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for producing such compounds. This technique has been used to create derivatives with anticancer properties . Another method includes microwave-assisted synthesis, which is a time-efficient process that can yield pyrimidine derivatives by cyclization, chlorination, and nucleophilic substitution . Additionally, the reaction of dichloropyrimidines with anthranilic acid in aqueous media has been reported to produce chloro-carboxyphenylamino pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary, but common features include different conformations of the pyrimidine ring, such as screw-boat or boat conformations. The orientation of substituent groups, such as the chlorophenyl ring, can also vary, with some compounds exhibiting significant twists with respect to the pyrimidine ring mean plane . Crystallographic analysis has provided detailed insights into these structures, revealing the presence of hydrogen bonding and other intermolecular interactions that can influence the compound's properties .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including interactions with carboxylic acids to form cocrystals. These reactions can lead to the formation of robust supramolecular structures through hydrogen bonding. The specific sites of protonation on the pyrimidine ring can dictate the type of cation formed and the resulting crystal structure . The introduction of halogen atoms into the pyrimidine derivatives can be achieved through reactions with hydroiodic acid and phosphoryl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's planarity, hydrogen bonding capacity, and overall conformation. These properties are crucial for the compound's interaction with biological targets, such as enzymes involved in cancer cell proliferation. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds have been studied, indicating good drug-like characteristics . The crystal structures often reveal extended conformations and intermolecular interactions that can impact the compound's stability and solubility .
科学研究应用
Anti-inflammatory Applications
- Scientific Field: Pharmacology
- Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of New Compound Series
- Scientific Field: Organic Chemistry
- Summary of Application: A cogent synthesis of completely new compound series of by 6-(3,5-bis(trifluoromethyl)phenyl)-4-(4-chlorophenyl)-3,4-dihydro pyrimidine-2(1H)-one (Biginelli reaction) was achieved .
- Methods of Application: The synthesis was achieved by continuous heating of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(substituted phenyl)prop-2-en-1-one and urea for 5 hours with 40% KOH and ethyl alcohol .
- Results or Outcomes: The result was a completely new compound series .
Antioxidant Applications
- Scientific Field: Pharmacology
- Summary of Application: Pyrimidines display a range of pharmacological effects including antioxidants . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antibacterial Applications
- Scientific Field: Microbiology
- Summary of Application: A new library of pyrazolo [3,4- d ]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
- Results or Outcomes: Amongst the tested compounds, compounds a27 and a28 exhibited higher antibacterial activity than the standard drugs .
Antiviral Applications
- Scientific Field: Virology
- Summary of Application: Pyrimidines display a range of pharmacological effects including antiviral . The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Antifungal Applications
- Scientific Field: Mycology
- Summary of Application: Pyrimidines display a range of pharmacological effects including antifungal . The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
安全和危害
属性
IUPAC Name |
2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZDFCOGTAHKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424612 | |
| Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid | |
CAS RN |
878691-37-3 | |
| Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-5-PYRIMIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




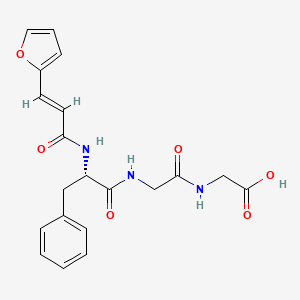

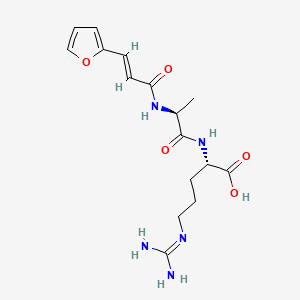
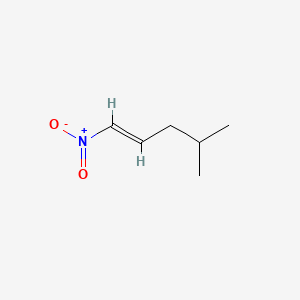

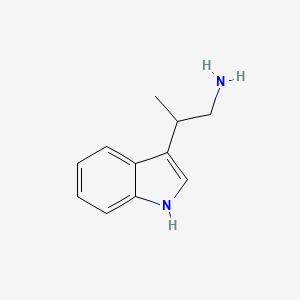
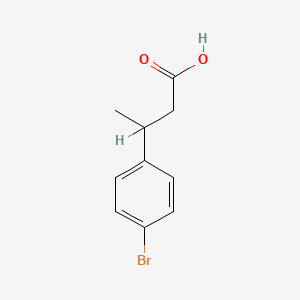
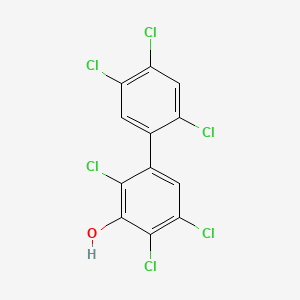
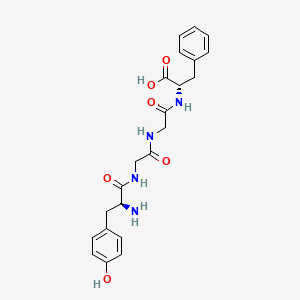
![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)
